(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE
Overview
Description
(3-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₂BrFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromo-2-fluorophenyl)trimethylsilane can be synthesized through the reaction of 1-bromo-2-fluorobenzene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenyltrimethylsilane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyltrimethylsilane derivatives.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is phenyltrimethylsilane.
Scientific Research Applications
(3-Bromo-2-fluorophenyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity, allowing it to participate in a wide range of transformations. The trimethylsilyl group provides stability and facilitates the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the bromine and fluorine substitutions, making it less reactive.
(3-Bromo-2-chlorophenyl)trimethylsilane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.
(3-Bromo-2-methylphenyl)trimethylsilane: Contains a methyl group instead of fluorine, affecting its chemical properties.
Uniqueness
(3-Bromo-2-fluorophenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQJDMTDUXAMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565735 | |
Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-53-5 | |
Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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